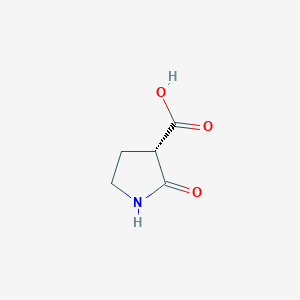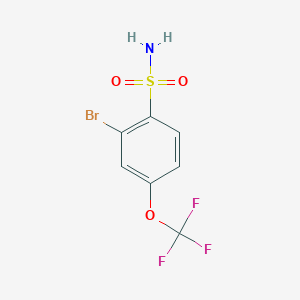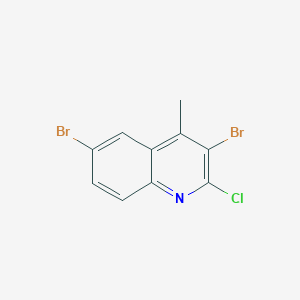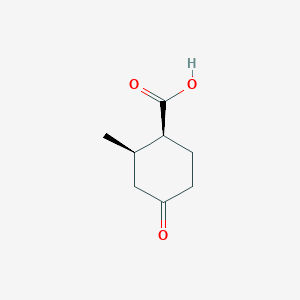
(S)-2-Oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Oxopyrrolidine-3-carboxylic acid, also known as L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. This compound is a cyclic amino acid and is found naturally in various proteins and peptides. It plays a significant role in biological systems, particularly in the metabolism of amino acids and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-2-Oxopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the cyclization of L-glutamic acid. This process typically requires acidic or basic conditions to facilitate the formation of the five-membered ring structure. Another method involves the use of L-glutamine as a starting material, which undergoes cyclization under specific conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the fermentation of microorganisms that can produce L-glutamic acid. This is followed by chemical or enzymatic cyclization to convert L-glutamic acid into this compound. The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxy derivatives, amino derivatives, and substituted pyrrolidines.
Applications De Recherche Scientifique
(S)-2-Oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in the study of protein structure and function, particularly in the context of protein folding and stability.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive function and neuroprotection.
Industry: It is used in the production of pharmaceuticals, food additives, and cosmetic products.
Mécanisme D'action
The mechanism of action of (S)-2-Oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other bioactive molecules. It is involved in the regulation of glutamate levels in the brain, which is crucial for cognitive function and neural communication. The compound’s effects are mediated through its interaction with enzymes and receptors involved in amino acid metabolism.
Comparaison Avec Des Composés Similaires
(S)-2-Oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
L-glutamic acid: A precursor to this compound, involved in protein synthesis and neurotransmission.
L-glutamine: Another precursor, important for nitrogen metabolism and immune function.
Proline: A cyclic amino acid similar in structure, involved in protein synthesis and collagen formation.
The uniqueness of this compound lies in its cyclic structure, which imparts distinct chemical and biological properties compared to its linear counterparts.
Propriétés
Formule moléculaire |
C5H7NO3 |
|---|---|
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
(3S)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 |
Clé InChI |
HPQCENXKIPSQSA-VKHMYHEASA-N |
SMILES isomérique |
C1CNC(=O)[C@H]1C(=O)O |
SMILES canonique |
C1CNC(=O)C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12990830.png)

![3-Thiabicyclo[3.3.1]nonane](/img/structure/B12990836.png)





![O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12990854.png)
![tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12990859.png)


![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)

